molecular formula C22H18Cl2N4O4 B10865454 2-(1-benzyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-(3,4-dichlorophenyl)acetamide

2-(1-benzyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B10865454
M. Wt: 473.3 g/mol
InChI Key: PFQXCARFAOCFLD-UHFFFAOYSA-N
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Description

2-(1-benzyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 2-(1-benzyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-(3,4-dichlorophenyl)acetamide typically involves multiple stepsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(1-benzyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C22H18Cl2N4O4

Molecular Weight

473.3 g/mol

IUPAC Name

2-(1-benzyl-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-6-yl)-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C22H18Cl2N4O4/c23-16-7-6-14(10-17(16)24)25-18(29)9-13-8-15-19(26-20(13)30)28(22(32)27-21(15)31)11-12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2,(H,25,29)(H,26,30)(H,27,31,32)

InChI Key

PFQXCARFAOCFLD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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